- Single step process for conversion of furfural to tetrahydrofuran using carbon-supported palladium catalyst, World Intellectual Property Organization, , ,
Cas no 97-99-4 (Tetrahydrofurfuryl alcohol)
Tetrahydrofurfuryl alcohol is a versatile chemical intermediate that offers excellent solvency properties and thermal stability. Its unique combination of solubility in both water and organic solvents makes it an ideal choice for applications requiring efficient extraction or synthesis processes, including pharmaceuticals, agrochemicals, and fine chemicals production.

Tetrahydrofurfuryl alcohol structure
Product Name:Tetrahydrofurfuryl alcohol
CAS No:97-99-4
Molecular Formula:C5H10O2
Molecular Weight:102.131701946259
MDL:MFCD00005372
CID:34927
PubChem ID:7360
Tetrahydrofurfuryl alcohol Properties
Names and Identifiers
-
- (Tetrahydrofuran-2-yl)methanol
- Tetrahydro furfuryl alcohol
- (±)-Tetrahydrofurfuryl alcohol
- 2-Furanmethanol,tetrahydro-
- Oxolan-2-ylmethanol
- Tetrahydro-2-furancarbinol
- Tetrahydro-2-furanMethanol
- NSC 15434
- THFA
- Tetrahydrofurfuryl alcohol
- Oxolan-2-yl methanol
- 2-Furanmethanol, tetrahydro-
- Tetrahydro-2-furanylmethanol
- QO Thfa
- Tetrahydrofuryl carbinol
- Tetrahydro-2-furfuryl alcohol
- Furfuryl alcohol, tetrahydro-
- Tetrahydro-2-furylmethanol
- Tetrahydrofurylalkohol
- 2-(Hydroxymethyl)tetrahydrofuran
- tetrahydrofuran-2-ylmethanol
- Tetrahydrofurylmethanol
- Tetrahydrofurfurylalkohol
- Oxolan-2-methanol
- Tetrahydrofury
- Furfuryl alcohol, tetrahydro- (8CI)
- Tetrahydro-2-furanmethanol (ACI)
- (Oxolan-2-yl)methanol
- Rac-(Tetrahydrofuran-2-yl)methanol
- Tetrahydrofurfurol
- Tetrahydrofuryl alcohol
-
- MDL: MFCD00005372
- InChIKey: BSYVTEYKTMYBMK-UHFFFAOYSA-N
- Inchi: 1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2
- SMILES: OCC1CCCO1
- BRN: 102723
Computed Properties
- Exact Mass: 102.06800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 1
- Heavy Atom Count: 7
- Complexity: 54
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.1
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 29.5
Experimental Properties
- LogP: 0.15770
- PSA: 29.46000
- Merck: 9213
- Refractive Index: n20/D 1.452(lit.)
- Water Partition Coefficient: dissolution
- Boiling Point: 178 °C(lit.)
- Melting Point: −80 °C (lit.)
- Vapor Pressure: 2.3 mmHg ( 39 °C)
- Flash Point: Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
- FEMA: 3056
- Solubility: acetone: miscible(lit.)
- Color/Form: Colorless transparent liquid, slightly pleasant smell, gradually deepens when contacting with air, with hygroscopicity.
- Solubility: It can be miscible with water, alcohol, ether, acetone, chloroform, benzene and other solvents. It can dissolve rosin, oil, shellac, coumarin resin, cellulose acetate, ethyl cellulose, benzyl cellulose, nitrocellulose, alkyd resin, furfuryl alcohol polymer, polyvinyl acetate, polystyrene, chlorinated rubber, etc.
- Sensitiveness: Hygroscopic
- Density: 1.054 g/mL at 25 °C(lit.)
Tetrahydrofurfuryl alcohol Security Information
-
Symbol:
- RTECS:LU2450000
- WGK Germany:2
- Safety Instruction: S39
- Packing Group:I; II; III
- Risk Phrases:R36
-
Dangerous goods sign:
- Hazardous Material transportation number:NA 1993 / PGIII
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Prompt:warning
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases: 61-36-62
- Signal Word:Warning
- TSCA:Yes
- Explosive Limit:1.5-9.7%(V)
Tetrahydrofurfuryl alcohol Customs Data
- HS CODE:29321300
- Customs Data:
China Customs Code:
2932130000Overview:
HS: 2932130000. Furfuryl alcohol and tetrahydrofurfuryl alcohol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:6.0%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2932130000. (tetrahydrofuran-2-yl)methanol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:6.0%. general tariff:20.0%
Tetrahydrofurfuryl alcohol Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003V5N-100g |
Tetrahydro furfuryl alcohol |
97-99-4 | 98% | 100g |
$9.00 | 2025-02-20 | |
A2B Chem LLC | AB79547-100g |
Tetrahydro furfuryl alcohol |
97-99-4 | 98% | 100g |
$9.00 | 2024-07-18 | |
Aaron | AR003VDZ-25g |
Tetrahydro furfuryl alcohol |
97-99-4 | 98% | 25g |
$3.00 | 2025-01-22 | |
abcr | AB112062-100 ml |
Tetrahydrofurfuryl alcohol, 98%; . |
97-99-4 | 98% | 100 ml |
€52.80 | 2024-04-15 | |
Ambeed | A103169-25g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 98% | 25g |
$5.00 | 2022-05-16 | |
ChemScence | CS-W004058-1000g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 99.42% | 1000g |
$26.0 | 2021-09-02 | |
Crysdot LLC | CD11001537-500g |
(Tetrahydrofuran-2-yl)methanol |
97-99-4 | 97% | 500g |
$137 | 2024-07-19 | |
Enamine | EN300-19349-0.05g |
(oxolan-2-yl)methanol |
97-99-4 | 97% | 0.05g |
$19.0 | 2023-09-17 | |
Fluorochem | 995194-25g |
Tetrahydrofurfuryl alcohol |
97-99-4 | 0.97 | 25g |
£11.00 | 2022-02-28 | |
Life Chemicals | F0001-0790-0.25g |
oxolan-2-ylmethanol |
97-99-4 | 95%+ | 0.25g |
$18.0 | 2023-09-07 |
Tetrahydrofurfuryl alcohol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Isopropanol ; 5 h, 500 psi, 493 K
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 5 h, 35 bar, 493 K
Reference
- Tailoring the Product Distribution with Batch and Continuous Process Options in Catalytic Hydrogenation of FurfuralOrganic Process Research & Development, 2014, 18(11), 1434-1442,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Cobalt oxide Solvents: Ethanol ; 600 min, 3 MPa, 150 °C
Reference
- Solvent-mediated selectivity control of furfural hydrogenation over a N-doped carbon-nanotube-supported Co/CoOx catalystApplied Catalysis, 2022, (2022),,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 1 MPa, rt; rt → 160 °C; 4 h, 160 °C
Reference
- Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY nickelCatalysis Science & Technology, 2017, 7(18), 4129-4135,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ; 24 h, 2 MPa, 423 K
Reference
- Synthesis of 1,5-Pentanediol by Hydrogenolysis of Furfuryl Alcohol over Ni-Y2O3 Composite CatalystChemCatChem, 2017, 9(14), 2869-2874,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Palladium , Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… Solvents: Methanol ; 4 h, 1 MPa, 60 °C
Reference
- Aqueous phase hydrogenation of furfural to tetrahydrofurfuryl alcohol over Pd/UiO-66Catalysis Communications, 2021, 148,,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 3 h, 1 MPa, 25 °C
Reference
- Hydrogenation of Biomass-Derived Furfural to Tetrahydrofurfuryl Alcohol over Hydroxyapatite-Supported Pd Catalyst under Mild ConditionsIndustrial & Engineering Chemistry Research, 2017, 56(31), 8843-8849,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, base, Al 50,Ni 50 , Aluminum hydroxide Solvents: Isopropanol ; 1 h, 453 K
Reference
- Hydrogenation of Biomass-derived Furfural Over Highly Dispersed-Aluminium Hydroxide Supported Ni-Sn(3.0) Alloy CatalystsProcedia Chemistry, 2015, 16, 531-539,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Isopropanol ; 1 h, 3 MPa, 453 K
Reference
- A novel preparation method of Ni-Sn alloy catalysts supported on aluminum hydroxide: application to chemoselective hydrogenation of unsaturated carbonyl compoundsChemistry Letters, 2012, 41(8), 769-771,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Decalin , Water ; 3 h, 2 MPa, 100 °C
Reference
- Method for catalytic hydrogenation and upgrading of biomass platform compound in Pickering emulsion system, China, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Alumina , Nickel Solvents: Water ; 90 min, 100 °C
Reference
- A Supported Ni Catalyst Produced from Ni-Al Hydrotalcite-Like Precursor for Reduction of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol by NaBH4 in WaterChemistrySelect, 2021, 6(4), 551-556,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Hexafluorobenzene ; 22 h, 20 °C
Reference
- Polyether Natural Product Inspired Cascade Cyclizations: Autocatalysis on π-Acidic Aromatic SurfacesAngewandte Chemie, 2020, 59(35), 15093-15097,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 255 min, 10 bar, 30 °C
Reference
- Anionic Amphiphilic Cyclodextrins Bearing Oleic Grafts for the Stabilization of Ruthenium Nanoparticles Efficient in Aqueous Catalytic HydrogenationChemCatChem, 2020, 12(4), 1013-1018,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 1 MPa, 90 °C
Reference
- Preparation of tetrahydrofurfuryl alcohol, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium diacetate , Palladium nitrate , Acetic acid, ruthenium(3+) salt Solvents: Water ; 4 h, 0.5 MPa, 30 °C
Reference
- Method for preparing tetrahydrofurfuryl alcohol, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Dibromomethane Catalysts: Hexafluorobenzene ; 5 d, 20 °C
Reference
- Primary Anion-π Catalysis and AutocatalysisJournal of the American Chemical Society, 2018, 140(51), 17867-17871,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Palladium Solvents: Ethanol ; 4 h, 2 MPa, rt → 60 °C
Reference
- Process for the preparation of tetrahydrofurfuryl alcohol using Pd-loaded apatite as hydrogenation catalyst, China, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina , Nickel Solvents: Ethanol ; 2 h, 4 MPa, 353 K
Reference
- Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalystsResearch on Chemical Intermediates, 2017, 43(2), 1179-1195,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone , Iron(II) phthalocyanine , 4,4′-Bipyridine Solvents: Toluene ; 24 h, 0.4 MPa, 80 °C
Reference
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-catalyzed aerobic oxidation reactions via multistep electron transfers with iron(II) phthalocyanine as an electron-transfer mediatorRSC Advances, 2016, 6(57), 51908-51913,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Hectorite ((Mg2.67Li0.33)Si4Na0.33[F0.5-1(OH)0-0.5]2O10) (sodium-exchanged) , Bis(η6-benzene)di-μ-chlorodichlorodiruthenium Solvents: Methanol ; 1 h, 20 bar, 40 °C
Reference
- Highly selective low-temperature hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol catalysed by hectorite-supported ruthenium nanoparticlesCatalysis Communications, 2011, 12(15), 1428-1431,
Synthetic Circuit 21
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper carbonate , Nickel carbonate (NiCO3) Solvents: Isopropanol ; 6 MPa, 110 - 170 °C
Reference
- Furfural Hydrogenation to Furfuryl Alcohol over Bimetallic Ni-Cu Sol-Gel Catalyst: A Model Reaction for Conversion of Oxygenates in Pyrolysis LiquidsTopics in Catalysis, 2016, 59(15-16), 1413-1423,
Tetrahydrofurfuryl alcohol Raw materials
Tetrahydrofurfuryl alcohol Preparation Products
Tetrahydrofurfuryl alcohol Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:97-99-4)Tetrahydrofurfuryl alcohol
Order Number:25490423
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:12
Price($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:97-99-4)

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